molecular formula C6H7BBrNO2 B15068121 (5-Bromo-4-methylpyridin-3-yl)boronic acid CAS No. 2121511-49-5

(5-Bromo-4-methylpyridin-3-yl)boronic acid

Cat. No.: B15068121
CAS No.: 2121511-49-5
M. Wt: 215.84 g/mol
InChI Key: CAWJQXVDHPVUJD-UHFFFAOYSA-N
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Description

(5-Bromo-4-methylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H7BBrNO2. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a boronic acid group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of 5-bromo-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow chemistry and other scalable techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-4-methylpyridine-3-boronic acid): Similar structure but different substitution pattern.

    (4-Methylpyridine-3-boronic acid): Lacks the bromine atom at the 5-position.

    (5-Bromo-3-pyridinyl)boronic acid: Lacks the methyl group at the 4-position.

Uniqueness

(5-Bromo-4-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methyl groups allows for versatile functionalization and the formation of complex molecules .

Properties

IUPAC Name

(5-bromo-4-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWJQXVDHPVUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC(=C1C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242630
Record name Boronic acid, B-(5-bromo-4-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-49-5
Record name Boronic acid, B-(5-bromo-4-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5-bromo-4-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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